molecular formula C15H13BrClN3O2S2 B4841993 5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide

5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide

Cat. No. B4841993
M. Wt: 446.8 g/mol
InChI Key: OABFOGWUZWBAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and biological activity, which has attracted the attention of many researchers in recent years.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide is complex and not fully understood. However, it is believed that this compound exerts its biological effects by binding to specific target proteins and modulating their activity. For example, 5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide has been shown to inhibit the activity of carbonic anhydrase by binding to its active site and blocking the formation of bicarbonate ions.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide has a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a useful tool for studying the biological pathways that are regulated by these enzymes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for the study of 5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide. One area of interest is the development of novel therapeutics based on this compound. For example, researchers could explore the use of 5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide as a potential anticancer agent or anti-inflammatory agent. Additionally, researchers could investigate the potential use of this compound as a tool for studying the biological pathways that are regulated by carbonic anhydrase, histone deacetylase, and protein kinase. Overall, the study of 5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide has the potential to lead to the development of novel therapeutics and a deeper understanding of the biological pathways that are regulated by this compound.

Scientific Research Applications

5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-thiophenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, histone deacetylase, and protein kinase. Furthermore, this compound has been shown to possess anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

5-bromo-N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClN3O2S2/c1-10-8-14(19-24(21,22)15-7-6-13(16)23-15)18-20(10)9-11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABFOGWUZWBAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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